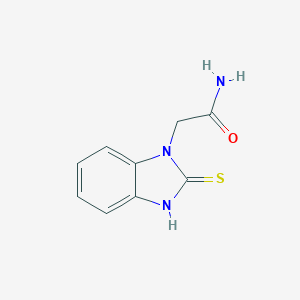![molecular formula C19H20N2O4 B249986 Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B249986.png)
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research. It is a derivative of benzoic acid and has been used in various fields of research due to its unique properties.
Aplicaciones Científicas De Investigación
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate has also been investigated for its potential as a treatment for Alzheimer's disease.
Mecanismo De Acción
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes are involved in the inflammatory response and are overexpressed in various diseases, including cancer and Alzheimer's disease. By inhibiting their activity, Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are overexpressed in various diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate in lab experiments is its ability to selectively inhibit the activity of certain enzymes, such as COX-2 and PDE-4. This makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of using Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate. One area of interest is its potential as a treatment for Alzheimer's disease. Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta peptides that are characteristic of Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent. Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate has been shown to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. Further research is needed to determine the full potential of Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate in these and other areas of research.
Métodos De Síntesis
The synthesis of Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate involves the reaction of 3-(propylcarbamoyl)aniline with methyl 4-bromobenzoate in the presence of a catalyst. The reaction leads to the formation of Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate as a white solid. The purity of the compound can be increased by recrystallization.
Propiedades
Fórmula molecular |
C19H20N2O4 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
methyl 4-[[3-(propylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C19H20N2O4/c1-3-11-20-17(22)15-5-4-6-16(12-15)21-18(23)13-7-9-14(10-8-13)19(24)25-2/h4-10,12H,3,11H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
TUDVIDWKTBDEQB-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



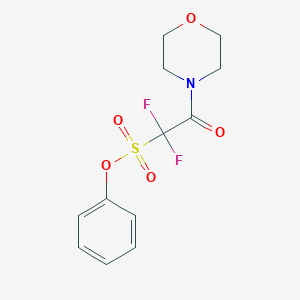
![6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione](/img/structure/B249906.png)
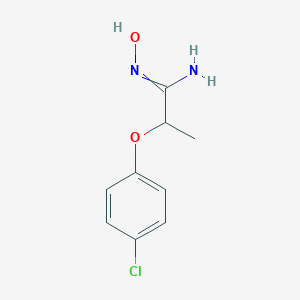
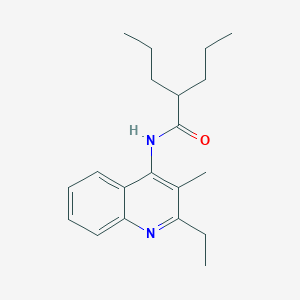
![1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane](/img/structure/B249917.png)
![4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B249919.png)
![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)
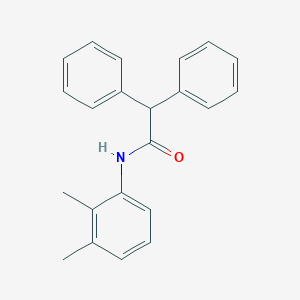
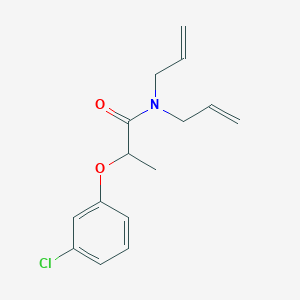
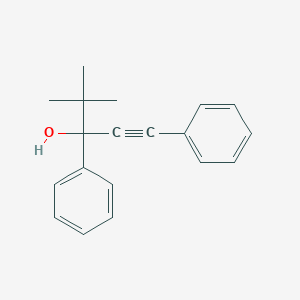
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)
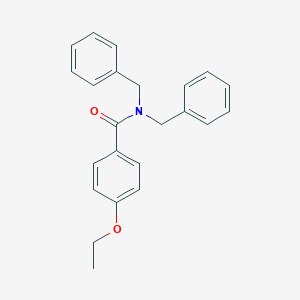
![8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249961.png)
